tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate
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Overview
Description
tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate: is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxybutenyl moiety, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The raw materials are typically sourced in bulk, and the reaction is scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxybutenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl group in the carbamate moiety.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs. Its carbamate moiety can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate involves its interaction with biological targets through its carbamate functional group. The compound can act as a reversible inhibitor of enzymes that hydrolyze carbamates. The hydroxybutenyl moiety may also participate in hydrogen bonding and other interactions with molecular targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-hydroxybutyl)carbamate
- tert-Butyl N-(4-hydroxyphenyl)carbamate
Uniqueness: tert-Butyl N-(4-hydroxybut-2-en-1-yl)carbamate is unique due to the presence of the hydroxybutenyl moiety, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other carbamate derivatives and enhances its utility in various applications.
Properties
CAS No. |
2307928-96-5 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxybut-2-enyl)carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12) |
InChI Key |
VYNNEQMTIKFYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCO |
Purity |
95 |
Origin of Product |
United States |
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